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Compound of Interest

Compound Name: AZD 4017

Cat. No.: B1684383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on AZD4017, a selective

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other relevant alternatives

in the same class. The information is intended to support independent validation efforts and

inform future research directions.

Mechanism of Action: Targeting Cortisol Production
AZD4017 is a potent and selective inhibitor of 11β-HSD1, an enzyme responsible for the

conversion of inactive cortisone to active cortisol within tissues.[1][2] By blocking this

conversion, AZD4017 aims to reduce local cortisol concentrations in metabolically active

tissues like the liver, adipose tissue, and brain, without significantly affecting systemic cortisol

levels.[3] This targeted approach is being investigated for therapeutic potential in a range of

conditions associated with excess local cortisol activity, including metabolic syndrome, type 2

diabetes, nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH),

and impaired wound healing.[1][3][4]

Comparative Analysis of 11β-HSD1 Inhibitors
Several other compounds have been developed to inhibit 11β-HSD1. This section provides a

comparative overview of AZD4017 and three other notable inhibitors: Carbenoxolone, PF-

00915275, and UE2343 (Xanamem).
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Inhibitor Target IC50 / Ki Selectivity
Key
Investigational
Areas

AZD4017 11β-HSD1
IC50: 7 nM

(human)

High selectivity

over 11β-HSD2

and other

steroidogenic

enzymes.[5]

Idiopathic

Intracranial

Hypertension,

Nonalcoholic

Fatty Liver

Disease, Type 2

Diabetes (Wound

Healing)[6][7][8]

Carbenoxolone
11β-HSD1 &

11β-HSD2

IC50: ~300 nM

for 11β-HSD1

(murine)[9]

Non-selective,

also inhibits 11β-

HSD2.[6]

Metabolic

Syndrome, Type

2 Diabetes, Dry

Eye Syndrome[4]

[10]

PF-00915275 11β-HSD1
Ki: 2.3 nM

(human)

High selectivity

over 11β-HSD2.

Type 2 Diabetes,

Metabolic

Syndrome[4]

UE2343

(Xanamem)
11β-HSD1

IC50: 9 nM

(human)
Brain-penetrant.

Alzheimer's

Disease,

Cognitive

Impairment[11]

Signaling Pathway of 11β-HSD1 Inhibition
The primary signaling pathway affected by AZD4017 and other 11β-HSD1 inhibitors is the

glucocorticoid signaling cascade. By reducing the intracellular conversion of cortisone to

cortisol, these inhibitors decrease the activation of the glucocorticoid receptor (GR), thereby

modulating the expression of downstream target genes involved in metabolism, inflammation,

and other physiological processes.
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Figure 1. Mechanism of AZD4017 action on the glucocorticoid signaling pathway.

Experimental Protocols
This section outlines the methodologies for key experiments cited in the validation of AZD4017

and its alternatives.

11β-HSD1 Enzyme Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

11β-HSD1.

General Protocol:

Enzyme Source: Human recombinant 11β-HSD1 is expressed in a suitable cell line (e.g.,

HEK293) and purified.

Substrate: Cortisone is used as the natural substrate for the enzyme.

Cofactor: NADPH is required for the reductase activity of 11β-HSD1.

Assay Buffer: A suitable buffer (e.g., Tris-HCl) with cofactors and additives to ensure optimal

enzyme activity.

Test Compounds: AZD4017 and other inhibitors are serially diluted to a range of

concentrations.
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Incubation: The enzyme, substrate, cofactor, and test compound are incubated together at a

controlled temperature (e.g., 37°C) for a specific duration.

Detection of Cortisol: The amount of cortisol produced is quantified. A common method is

Homogeneous Time-Resolved Fluorescence (HTRF), which uses specific antibodies against

cortisol and a fluorescent tracer.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a control without the inhibitor. The IC50 value is then determined by fitting the data

to a dose-response curve.
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Figure 2. General workflow for an in vitro 11β-HSD1 inhibition assay.

Assessment of Metabolic Parameters in Clinical Trials
Objective: To evaluate the effect of 11β-HSD1 inhibitors on metabolic parameters in human

subjects.

General Protocol (based on NAFLD/NASH trials):[7]

Patient Recruitment: Patients with diagnosed NAFLD or NASH are recruited based on

specific inclusion and exclusion criteria.

Randomization: Participants are randomly assigned to receive either the test compound

(e.g., AZD4017) or a placebo in a double-blind manner.

Treatment Period: The treatment is administered for a defined period (e.g., 12 weeks).
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Metabolic Assessments (Baseline and Post-treatment):

Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin

sensitivity.

Hepatic Fat Fraction (HFF): Measured by magnetic resonance imaging (MRI) to quantify

liver fat.

Liver Enzyme Levels: Alanine aminotransferase (ALT) and aspartate aminotransferase

(AST) are measured from blood samples.

Lipid Profile: Total cholesterol, LDL, HDL, and triglycerides are measured from blood

samples.

Triple-Tracer Cortisol Test: A specialized method to measure hepatic 11β-HSD1 activity by

tracking the conversion of labeled cortisone to cortisol.

Data Analysis: Changes in metabolic parameters from baseline to the end of treatment are

compared between the inhibitor and placebo groups.

Human Punch Biopsy Wound Healing Model
Objective: To assess the effect of 11β-HSD1 inhibitors on the rate and quality of wound healing

in humans.

General Protocol (based on Type 2 Diabetes trials):[8]

Participant Recruitment: Individuals with type 2 diabetes are enrolled in the study.

Randomization and Treatment: Participants are randomized to receive the 11β-HSD1

inhibitor or placebo for a specified duration.

Wound Creation: A standardized full-thickness punch biopsy (e.g., 3 mm) is performed on the

forearm at baseline to create a wound.

Wound Healing Assessment:
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Wound Size Measurement: The diameter of the wound is measured at regular intervals

(e.g., day 2 and day 7) using digital imaging and analysis software.

Repeat Biopsy: In some protocols, a second biopsy is performed at a later time point to

assess the healing of the initial wound at a histological level.

Data Analysis: The rate of wound closure and other healing parameters are compared

between the treatment and placebo groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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